1-HYDROXY-3-METHYL-2-NAPHTHONITRILE

Description

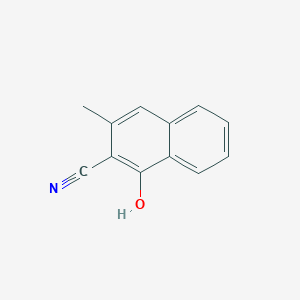

Structure

3D Structure

Properties

CAS No. |

5333-06-2 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

1-hydroxy-3-methylnaphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |

InChI Key |

MNBIYILUYGJHFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 3 Methyl 2 Naphthonitrile

Strategies for Naphthalene (B1677914) Core Formation with Integrated Hydroxyl and Nitrile Functionalities

The construction of the naphthonitrile scaffold, complete with hydroxyl and nitrile functionalities, can be achieved through several powerful synthetic reactions, primarily cyclization and annulation.

Cyclization reactions are a fundamental tool in organic synthesis for creating ring structures from linear precursors. numberanalytics.com In the context of synthesizing substituted naphthalenes, electrophilic cyclization is a particularly effective method. nih.gov

One prominent strategy involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. This method can produce a wide variety of substituted naphthalenes under mild conditions. nih.gov By selecting appropriate starting materials, this reaction can be tailored to introduce hydroxyl groups onto the naphthalene ring. For instance, the cyclization of specific 1-aryl-3-alkyn-2-ones has been shown to yield 3-iodo-2-naphthols in excellent yields, demonstrating the potential to form a hydroxylated naphthalene core that could be further functionalized. nih.gov

Another approach involves the cyclization of γ-o-halophenylisocrotonic acids. This process typically requires isomerization of the trans acid to the cis form, often achieved through ultra-violet irradiation, followed by refluxing with sodium acetate (B1210297) and acetic anhydride (B1165640) to yield an acetylated naphthol, which can then be hydrolyzed to the 5-halo-1-naphthol. pdx.edu While this specific example leads to a halogenated naphthol, the underlying principle of cyclizing substituted phenyl-based acids represents a viable pathway to the naphthalene core. pdx.edu The ene cyclization has also emerged as an indispensable tool for synthesizing various heterocyclic compounds and can be applied to form carbo-cyclic systems like naphthalenes. rsc.org

Table 1: Overview of Cyclization Strategies for Naphthalene Synthesis

| Cyclization Strategy | Precursor Type | Key Features | Relevant Citations |

|---|---|---|---|

| Electrophilic Cyclization | Arene-containing propargylic alcohols | Mild reaction conditions, regioselective, accommodates various functional groups. | nih.gov |

| Cyclization of Paraconic Acids | γ-o-halophenylparaconic acids | Involves decarboxylation and subsequent cyclization to form substituted naphthols. | pdx.edu |

| Ene Cyclization | Unsaturated precursors | Versatile for forming various ring sizes, can be adapted for carbo-cyclic systems. | rsc.org |

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful method for constructing the fused-ring system of naphthalene. A regioselective [4+2] annulation, a type of cycloaddition, is a well-established strategy for building six-membered rings, which is central to forming the naphthalene scaffold. rsc.org

While specific examples for 1-hydroxy-3-methyl-2-naphthonitrile are not detailed, the principles of annulation can be applied. For example, copper-catalyzed [4+1] and [4+3] annulation reactions have been developed for the synthesis of other nitrogen-containing ring systems, showcasing the modularity of this approach. rsc.org These methods highlight the potential to combine molecular fragments in a controlled manner to build complex structures like substituted naphthonitriles.

Targeted Introduction and Positional Control of Methyl and Hydroxyl Groups

Achieving the specific substitution pattern of this compound requires precise control over the placement of the functional groups on the naphthalene ring.

The regioselective functionalization of the naphthalene skeleton is crucial for installing substituents at desired positions. nih.govresearchgate.net This is often accomplished through C-H activation strategies, which are frequently guided by directing groups and catalyzed by transition metals. nih.govthieme-connect.com

Various metal catalysts, including rhodium and palladium, have been employed to achieve site-selective functionalization. For instance, rhodium catalysis has been used for the β-selective alkenylation of naphthalene. researchgate.netresearchgate.net Palladium-catalyzed C-H activation of 1-carbonylnaphthalene has been shown to achieve exclusive C8 arylation, a testament to the high level of regiocontrol possible with the right combination of directing group and catalyst. thieme-connect.com Furthermore, ruthenium-catalyzed reactions have enabled the selective functionalization at the remote C5 position of naphthalene. acs.org These techniques could theoretically be adapted to introduce methyl or hydroxyl groups (or their precursors) at specific locations on a pre-formed naphthonitrile scaffold.

Table 2: Examples of Regioselective Naphthalene Functionalization

| Catalyst System | Target Position | Directing Group Type | Key Feature | Relevant Citations |

|---|---|---|---|---|

| Palladium(II) Acetate | C8 | Weinreb amide | Exclusive C8 activation, overriding typical C2 selectivity. | thieme-connect.com |

| Rhodium Complex | β-position | Various | Catalyst-controlled β-selectivity in alkenylation reactions. | researchgate.netresearchgate.net |

| Ruthenium Complex | C5 | Tertiary phosphine | Enables functionalization at the remote C5 position. | acs.org |

Synthesizing the target molecule from a more complex precursor that already contains a fused ring system is a common and effective strategy. Naphthoxazine derivatives, for example, serve as valuable precursors.

Naphtho[1,8-de] nih.govresearchgate.netoxazin-4-ol and its derivatives can undergo ring-opening reactions to yield 2,8-dihydroxy-1-naphthonitriles. mdpi.compreprints.org This provides a direct route to a naphthalene core containing both a hydroxyl and a nitrile group, which can then be further modified. For example, the ring opening of naphtho[1,8-de] nih.govresearchgate.netoxazin-4-yl acetate in DMF at 120°C yields a 1-naphthonitrile (B165113) derivative. preprints.org

Similarly, various 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govacs.orgoxazines can be synthesized efficiently. nih.gov These compounds are known precursors in organic synthesis for creating other biologically active molecules and could potentially be transformed into the desired this compound. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical synthesis less hazardous and more environmentally benign. youtube.com In the context of synthesizing this compound, these principles can be applied, particularly in the synthesis of its precursors.

One of the core tenets of green chemistry is the use of less hazardous synthetic routes. youtube.com This can be achieved through the use of eco-friendly and recoverable catalysts. For instance, a magnetic nanocatalyst (GO-Fe3O4–Ti(IV)) has been used for the efficient synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govacs.orgoxazines. nih.gov This catalyst is thermally stable, reusable, and environmentally friendly. nih.gov

Another green approach is the use of solvent-free reaction conditions. The synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govacs.orgoxazine-3-ones has been accomplished using a snail shell as a natural, green catalyst under solvent-free conditions at reflux. jmaterenvironsci.com Employing such methods in the synthetic pathway of this compound would significantly reduce the environmental impact by eliminating the need for potentially harmful organic solvents.

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the specific synthetic methodologies for the chemical compound This compound .

The performed searches for direct synthesis, as well as for the synthesis of the core structure (1-hydroxy-2-naphthonitrile) and its subsequent methylation, did not yield any established protocols or research findings. This suggests that the synthesis of this particular compound may not be documented in readily accessible scientific databases or publications.

Therefore, it is not possible to provide an article on the "Catalytic Approaches and Reaction Optimization" for the synthesis of this compound as there is no available data to support the content required by the provided outline.

Mechanistic Investigations of Reactions Involving 1 Hydroxy 3 Methyl 2 Naphthonitrile

Elucidation of Reaction Pathways

The reactivity of 1-hydroxy-3-methyl-2-naphthonitrile is governed by the interplay of its three functional groups: the hydroxyl (-OH), the methyl (-CH₃), and the nitrile (-C≡N) group, all attached to a naphthalene (B1677914) core. The electronic properties of these substituents and their positions on the aromatic ring dictate the molecule's behavior in various chemical transformations.

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation (a Wheland intermediate) is lower. libretexts.org In this compound, the hydroxyl group at C1 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group at C3 is a weaker activating group, also directing ortho and para. Conversely, the nitrile group at C2 is a deactivating group due to its electron-withdrawing nature.

In electrophilic aromatic substitution, the hydroxyl group's influence is dominant. It strongly activates the ring, particularly at the C4 position (para to the -OH group). wikipedia.org The C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 position. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Hydroxy-3-methyl-4-nitro-2-naphthonitrile |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile |

| Sulfonation | H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-1-hydroxy-3-methyl-2-naphthonitrile |

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com In the case of this compound, the naphthalene ring itself is electron-rich due to the hydroxyl group and does not possess a suitable leaving group in its native form. Therefore, direct nucleophilic aromatic substitution on the unsubstituted ring is not a favored reaction pathway. For such a reaction to occur, the hydroxyl group would first need to be converted into a better leaving group, and even then, the conditions required would likely be harsh. The mechanism for SNAr reactions involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

The hydroxyl group of this compound behaves as a typical phenol, albeit with the electronic influences of the adjacent nitrile and methyl groups. It can readily undergo reactions such as esterification and etherification.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding esters. google.comrsc.org The Fischer esterification with a carboxylic acid is a reversible process. researchgate.netchemguide.co.uk The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the naphthonitrile. Subsequent dehydration yields the ester. chemguide.co.uk

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a nucleophilic naphthoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide to produce the corresponding ether. The reactivity of the alkyl halide (methyl > primary > secondary) is a key factor in the success of this reaction. Reductive etherification is another method where a ketone or aldehyde is reacted with the naphthol in the presence of a reducing agent. organic-chemistry.org

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride (B1165640), Pyridine | 1-Acetoxy-3-methyl-2-naphthonitrile |

| Etherification | Methyl Iodide, K₂CO₃ | 1-Methoxy-3-methyl-2-naphthonitrile |

The nitrile group is a versatile functional group that can be converted into several other functionalities, most notably carboxylic acids, amines, and aldehydes.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comnumberanalytics.comlibretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by water. libretexts.orgorganicchemistrytutor.com This initially forms an amide, which is then further hydrolyzed to the carboxylic acid. organicchemistrytutor.comchemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, also proceeding through an amide intermediate to form a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgchemistrysteps.com

Reduction to Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgochemacademy.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition. An aqueous workup then protonates the resulting nitrogen to give the primary amine, (1-hydroxy-3-methylnaphthalen-2-yl)methanamine.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comwikipedia.orgcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction. commonorganicchemistry.commasterorganicchemistry.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde, 1-hydroxy-3-methyl-2-naphthaldehyde. masterorganicchemistry.com

Table 3: Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product |

| Acid Hydrolysis | H₃O⁺, heat | 1-Hydroxy-3-methylnaphthalene-2-carboxylic acid |

| Base Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | 1-Hydroxy-3-methylnaphthalene-2-carboxylic acid |

| Reduction (Amine) | 1. LiAlH₄; 2. H₂O | (1-Hydroxy-3-methylnaphthalen-2-yl)methanamine |

| Reduction (Aldehyde) | 1. DIBAL-H; 2. H₂O | 1-Hydroxy-3-methyl-2-naphthaldehyde |

Rearrangement Reactions and Isomerization Processes

This compound, a derivative of 1-naphthol (B170400), can exist in equilibrium with its keto tautomer. wikipedia.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org The enol form (the hydroxynaphthalene structure) is generally much more stable for naphthol derivatives because it preserves the aromaticity of one of the rings. acs.orgyoutube.com However, the keto tautomer, 3-methyl-1-oxo-1,2-dihydro-2-naphthonitrile, can be a reactive intermediate in certain reactions. wikipedia.org

The equilibrium between the keto and enol forms can be influenced by the solvent and can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com In acid-catalyzed tautomerism, the carbonyl oxygen of the keto form is protonated, followed by deprotonation at the alpha-carbon to yield the enol. libretexts.orglibretexts.org In base-catalyzed tautomerism, a base removes a proton from the alpha-carbon to form an enolate, which is then protonated on the oxygen atom to give the enol.

While the concentration of the keto form at equilibrium is low, its formation can explain some of the reactivity patterns observed for naphthols. wikipedia.org For this compound, the presence of the electron-withdrawing nitrile group at the C2 position may have a stabilizing effect on the negative charge in the enolate intermediate, potentially influencing the dynamics of the tautomeric equilibrium.

The proximate positioning of the hydroxyl and nitrile functionalities in this compound allows for the possibility of intramolecular cyclization reactions to form new heterocyclic rings. For instance, under certain conditions, similar structures like 2-cyanophenols can undergo cyclization. chemicalbook.com

One potential pathway for this compound could involve the intramolecular addition of the hydroxyl group to the nitrile. This type of reaction can be promoted by either acid or base catalysis, leading to the formation of a five-membered iminolactone ring fused to the naphthalene core. This resulting heterocyclic system, a naphtho[1,2-d]oxazol-2(3H)-imine derivative, could potentially undergo further rearrangement or hydrolysis. The synthesis of naphthofurans from hydroxynaphthonitriles has also been reported, suggesting another possible cyclization pathway. researchgate.net For example, reaction with a suitable reagent could lead to the formation of a naphtho[1,2-b]furan (B1202928) ring system.

Ring-opening pathways are less common for the stable naphthalene ring system but could be envisaged under harsh oxidative conditions, which might lead to the cleavage of one of the aromatic rings to form phthalic acid derivatives, a characteristic reaction of naphthalene itself. wordpress.com

Free Radical and Concerted Reactions

Detailed mechanistic investigations focusing specifically on the free radical and concerted reactions of this compound are not extensively documented in the currently available scientific literature. While the broader fields of free radical chemistry and pericyclic reactions are well-established, specific studies detailing the behavior of this compound within these reaction classes, including comprehensive research findings and specific data tables, are not readily accessible.

The fundamental principles of free radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. Concerted reactions, in contrast, are characterized by the simultaneous breaking and forming of bonds within a single, cyclic transition state, without the formation of any intermediate species. The application of these principles to this compound would require dedicated experimental and computational studies to elucidate the specific pathways, determine reaction kinetics, and identify resulting products. Such studies would provide valuable insights into the reactivity of this specific molecule.

Further research, including spectroscopic analysis and computational modeling, would be necessary to generate the specific data required to thoroughly populate discussions on the free radical and concerted reaction mechanisms involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The 1H NMR spectrum of 1-hydroxy-3-methyl-2-naphthonitrile provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the coupling constants (J), measured in Hertz (Hz), reveal the connectivity of adjacent protons. Similarly, 13C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-OH | Variable | 153.09 |

| C2-CN | - | 117.80 |

| C3-CH3 | 2.51 (s, 3H) | 21.66 |

| C4-H | 7.66 (s, 1H) | 124.92 |

| C5-H | 7.84-7.75 (m, 1H) | 125.74 |

| C6-H | 7.50-7.38 (m, 1H) | 125.03 |

| C7-H | 7.50-7.38 (m, 1H) | 127.55 |

| C8-H | 7.84-7.75 (m, 1H) | 127.80 |

| C9 | - | 132.07 |

Note: The data presented is a representative compilation from various sources and may exhibit slight variations depending on the solvent and experimental conditions. rsc.orgresearchgate.net

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, revealing which protons are adjacent to one another. For this compound, COSY correlations would confirm the relationships between the aromatic protons on the naphthalene (B1677914) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its attached carbon. For example, the proton signal at approximately 7.66 ppm would show a correlation to the carbon signal at 124.92 ppm, confirming their direct bond at the C4 position. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton signal of the methyl group (C3-CH3) would show an HMBC correlation to the nitrile carbon (C2-CN) and the carbon at position 2 (C2), confirming the placement of the methyl group. rsc.orgyoutube.comyoutube.com

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The characteristic absorption bands in the FT-IR spectrum of this compound confirm the presence of its key functional groups.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm-1) |

|---|---|---|

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3500-3200 (broad) libretexts.orglibretexts.org |

| C-H (aromatic) | Stretching | 3100-3000 libretexts.org |

| C≡N (nitrile) | Stretching | 2260-2220 uomustansiriyah.edu.iq |

| C=C (aromatic) | Stretching | 1600-1450 libretexts.org |

The broad O-H stretching band indicates the presence of hydrogen bonding, likely intermolecularly. The sharp, intense band for the C≡N stretch is a clear indicator of the nitrile functional group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C12H9NO. HRMS analysis would confirm this by providing an experimental mass that is extremely close to the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation. libretexts.orgutoronto.ca

The naphthalene ring system in this compound constitutes a large conjugated system. This extended conjugation results in smaller energy gaps between the π and π* orbitals, leading to absorption at longer wavelengths in the UV region. utoronto.ca The presence of the hydroxyl and nitrile groups can also influence the λmax values. The UV-Vis spectrum would be expected to show strong absorptions characteristic of π → π* transitions within the aromatic system. uomustansiriyah.edu.iqslideshare.netyoutube.com

Computational Chemistry and Theoretical Studies of 1 Hydroxy 3 Methyl 2 Naphthonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 1-hydroxy-3-methyl-2-naphthonitrile, DFT calculations would provide profound insights into its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

The initial and most crucial step in the computational analysis of this compound would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. This optimized geometry is fundamental for all subsequent calculations.

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and the electrostatic potential map. The electrostatic potential map, in particular, would highlight the electron-rich and electron-deficient regions of this compound, offering clues about its intermolecular interactions and reactive sites. For instance, the hydroxyl group and the nitrile moiety would be expected to be key features in its electronic landscape.

Prediction and Correlation of NMR Chemical Shifts and Vibrational Frequencies

A significant application of DFT is the prediction of spectroscopic properties. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound. These theoretical predictions, when compared with experimental NMR data, can aid in the definitive assignment of spectral peaks and provide validation for the computed molecular structure.

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The theoretical vibrational spectrum would help in assigning the various vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the various vibrations of the naphthalene (B1677914) ring system.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of this compound. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited, whereas a large gap would indicate higher stability and lower reactivity. This analysis provides a quantum mechanical basis for understanding the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation of this compound, likely in a solvent environment, would track the motions of its atoms by solving Newton's equations of motion.

This approach is invaluable for conformational analysis, especially for understanding the flexibility of the methyl and hydroxyl groups relative to the rigid naphthalene core. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. This provides a more realistic understanding of the molecule's structure and behavior in a solution, which is crucial for predicting its interactions with other molecules.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated using DFT, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior than the HOMO-LUMO gap alone.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

By calculating these indices, a detailed reactivity profile of this compound can be established, allowing for predictions of its behavior in various chemical environments.

Machine Learning Potentials in Theoretical Studies

A frontier in computational chemistry is the use of machine learning (ML) to develop interatomic potentials. These "machine learning potentials" can be trained on a large dataset of DFT calculations to predict the energy and forces of a molecular system with an accuracy close to that of DFT but at a fraction of the computational cost.

For this compound, an ML potential could be developed to enable large-scale and long-time molecular dynamics simulations. This would allow for the study of complex phenomena such as solvation effects, aggregation, and interactions with larger biological molecules, which would be computationally prohibitive with standard DFT-based methods. While the development of such a potential would be a significant undertaking, it represents the cutting edge of theoretical studies in molecular science.

Derivatization Strategies and Synthetic Transformations of 1 Hydroxy 3 Methyl 2 Naphthonitrile

Modification of the Hydroxyl Group

The phenolic hydroxyl group in 1-hydroxy-3-methyl-2-naphthonitrile is a prime site for various chemical modifications, most notably alkylation and acylation reactions, to yield ethers and esters, respectively.

Alkylation and Acylation Reactions

Alkylation of the hydroxyl group in this compound can be achieved under basic conditions. The use of a base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This intermediate readily reacts with alkylating agents like alkyl halides or sulfates to produce the corresponding O-alkylated ether derivatives. The choice of solvent and temperature can influence the reaction's efficiency and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are commonly employed. nih.gov

Acylation reactions transform the hydroxyl group into an ester. This is typically accomplished by reacting the naphthonitrile with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov Pyridine or triethylamine (B128534) are often used to neutralize the hydrogen chloride or carboxylic acid byproduct. These reactions are generally rapid and high-yielding.

| Reaction Type | Reagent | Product | Typical Conditions |

| Alkylation | Alkyl halide (e.g., CH₃I) | 1-Methoxy-3-methyl-2-naphthonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acetoxy-3-methyl-2-naphthonitrile | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations, including reduction, nucleophilic additions, and cycloadditions.

Reduction to Aldehyde or Amine

The nitrile group of this compound can be selectively reduced to either an aldehyde or a primary amine depending on the reducing agent and reaction conditions.

Partial reduction to an aldehyde can be effectively carried out using diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comadichemistry.comwikipedia.orgyoutube.comorganic-chemistry.org The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the amine. The intermediate imine formed is subsequently hydrolyzed during aqueous workup to yield the aldehyde, 1-hydroxy-3-methylnaphthalene-2-carbaldehyde. masterorganicchemistry.comadichemistry.comyoutube.com

Complete reduction to a primary amine, 2-(aminomethyl)-3-methylnaphthalen-1-ol, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com This reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

| Transformation | Reagent | Product | Typical Conditions |

| Reduction to Aldehyde | DIBAL-H | 1-Hydroxy-3-methylnaphthalene-2-carbaldehyde | Low temperature (-78 °C), followed by aqueous workup |

| Reduction to Amine | LiAlH₄ | 2-(Aminomethyl)-3-methylnaphthalen-1-ol | Anhydrous ether or THF |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A prominent example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com For instance, the reaction of this compound with a Grignard reagent (R-MgBr) would yield, after acidic workup, a 2-acyl-1-hydroxy-3-methylnaphthalene derivative. The phenolic proton must be considered in this reaction as it will be deprotonated by the Grignard reagent, consuming one equivalent.

Cycloaddition Reactions Involving the Nitrile (e.g., 1,3-Dipolar Cycloaddition)

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. A significant example is the reaction with azides to form tetrazoles. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov The reaction of this compound with sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or an ammonium (B1175870) salt, would yield 5-(1-hydroxy-3-methylnaphthalen-2-yl)-1H-tetrazole. mdpi.comrsc.orgsemanticscholar.orgresearchgate.netorganic-chemistry.org This transformation is a key step in the synthesis of various biologically active compounds.

Functionalization of the Naphthalene (B1677914) Ring

The aromatic naphthalene ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director.

Given the positions of these groups, electrophilic attack is most likely to occur at the C4 position of the naphthalene ring, which is ortho to the activating hydroxyl group and not sterically hindered. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the 4-substituted derivative. masterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would likely produce 1-hydroxy-3-methyl-4-nitro-2-naphthonitrile.

Electrophilic Aromatic Substitution with Positional Control

The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions is dictated by the electronic nature and position of existing substituents. In the case of this compound, the potent activating and ortho-, para-directing effect of the hydroxyl group at the C1 position is the dominant factor in determining the site of electrophilic attack. The nitrile group at C2 and the methyl group at C3 exert a deactivating and a weakly activating influence, respectively.

Considering the directing effects, the hydroxyl group strongly activates the C4 position for electrophilic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed with high regioselectivity at this position.

Research Findings:

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity of analogous 1-naphthol (B170400) derivatives provides a strong predictive framework. For instance, the nitration of 1-naphthol derivatives typically yields the 4-nitro product under controlled conditions. Similarly, halogenation with reagents like bromine or N-bromosuccinimide is anticipated to introduce a halogen atom at the C4 position.

The following table outlines the expected major products from the electrophilic aromatic substitution of this compound based on established principles of aromatic chemistry.

| Reaction | Electrophile Source | Proposed Reagents and Conditions | Expected Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄, low temperature | 1-Hydroxy-3-methyl-4-nitro-2-naphthonitrile |

| Bromination | Br⁺ | Br₂, CH₂Cl₂ or NBS, CCl₄ | 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile |

| Chlorination | Cl⁺ | Cl₂, AlCl₃ (catalyst), dark | 4-Chloro-1-hydroxy-3-methyl-2-naphthonitrile |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, AlCl₃, CS₂ | 4-Acyl-1-hydroxy-3-methyl-2-naphthonitrile |

| Friedel-Crafts Alkylation | R⁺ | Alkyl halide, AlCl₃ | 4-Alkyl-1-hydroxy-3-methyl-2-naphthonitrile |

Note: The conditions presented are general and would require optimization for the specific substrate.

Synthesis of Novel Heterocyclic Systems Incorporating the Naphthonitrile Moiety (e.g., isoxazoles, pyrimidines)

The functional groups present in this compound, namely the hydroxyl and nitrile moieties, serve as valuable handles for the construction of fused heterocyclic rings. The synthesis of isoxazoles and pyrimidines fused to the naphthalene core represents a significant area of synthetic exploration, leading to novel chemical architectures.

Synthesis of Naphtho[1,2-d]isoxazole Derivatives:

The synthesis of isoxazoles fused to the naphthalene ring at the 1 and 2 positions can be envisioned through the transformation of the nitrile group. A plausible synthetic route involves the conversion of the nitrile to an amidoxime (B1450833), followed by cyclization.

Plausible Synthetic Route:

Formation of Amidoxime: Treatment of this compound with hydroxylamine (B1172632) would yield the corresponding 1-hydroxy-3-methyl-2-naphthamide oxime.

Cyclization: The resulting amidoxime can undergo intramolecular cyclization to form the naphtho[1,2-d]isoxazole ring system. This cyclization can often be promoted by dehydrating agents or by heating.

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | NH₂OH·HCl, Base (e.g., NaHCO₃), EtOH/H₂O, reflux | 1-Hydroxy-3-methyl-2-naphthamide oxime |

| 2 | 1-Hydroxy-3-methyl-2-naphthamide oxime | Dehydrating agent (e.g., Ac₂O) or heat | 3-(Aminomethyl)-naphtho[1,2-d]isoxazol-4-ol |

Synthesis of Benzo[g]pyrimidine Derivatives:

The construction of a pyrimidine (B1678525) ring fused to the naphthalene system can be achieved by leveraging the reactivity of an ortho-amino nitrile derivative. This necessitates the conversion of the hydroxyl group of this compound into an amino group.

Plausible Synthetic Route:

Conversion to an Amino Group: The hydroxyl group at C1 can be converted to an amino group through a multi-step sequence, such as conversion to a triflate followed by a Buchwald-Hartwig amination or a classical reduction of a nitro group introduced at this position (though this would be a less direct route). A more direct approach could involve the Smiles rearrangement of a suitably substituted precursor.

Cyclization with a One-Carbon Synthon: The resulting 1-amino-3-methyl-2-naphthonitrile can then be cyclized with various one-carbon synthons to form the pyrimidine ring. For example, reaction with formamide (B127407) or an orthoester would lead to the formation of a 4-aminobenzo[g]quinazoline derivative.

| Step | Reactant | Plausible Reagents and Conditions | Intermediate/Product |

| 1 | This compound | e.g., 1. Tf₂O, pyridine; 2. NH₃, Pd catalyst | 1-Amino-3-methyl-2-naphthonitrile |

| 2 | 1-Amino-3-methyl-2-naphthonitrile | HCONH₂, reflux | 4-Amino-2-methylbenzo[g]quinazoline |

| 2 | 1-Amino-3-methyl-2-naphthonitrile | CS₂, pyridine, reflux | 4-Thioxo-1,2,3,4-tetrahydro-2-methylbenzo[g]quinazoline |

The derivatization strategies outlined above highlight the synthetic potential of this compound as a building block for more complex and potentially valuable molecules. The controlled introduction of substituents through electrophilic aromatic substitution and the construction of fused heterocyclic rings such as isoxazoles and pyrimidines open avenues for the creation of novel chemical libraries. Further research is warranted to explore the specific reaction conditions and to evaluate the properties of the resulting novel compounds.

Potential Research Applications in Advanced Organic Materials

Chromophores and Fluorophores Design Based on Naphthonitrile Frameworks

The naphthonitrile scaffold is a versatile platform for the development of new chromophores and fluorophores. The electron-withdrawing nature of the nitrile group, coupled with the electron-donating character of the hydroxyl group, creates an intrinsic push-pull system within the 1-hydroxy-3-methyl-2-naphthonitrile molecule. This arrangement can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) phenomena, which are fundamental to the behavior of many organic dyes and fluorescent probes.

Furthermore, this compound can serve as a key precursor for the synthesis of more complex dye molecules. For instance, it can be a building block for creating naphtho[2,1-d]oxazole derivatives. rsc.org These compounds are known for their applications as fluorescent materials and have been investigated for their potential in various fields, including as bioactive molecules. nih.gov A general and practical synthetic route to naphtho[2,1-d]oxazoles from readily available naphthols has been developed, highlighting the accessibility of this class of compounds. rsc.org The synthesis often involves the reaction of a naphthol with an amine, with the oxygen source being a reagent like TEMPO. rsc.org

The photophysical properties of related cyanonaphthols have been a subject of interest, particularly their enhanced photoacidities, which can be exploited in designing photoresponsive materials. acs.org The study of such properties in derivatives of this compound could lead to the development of novel sensors and switches.

Organic Semiconductor and Optoelectronic Material Precursors

The naphthalene (B1677914) core is a well-established component in the design of organic semiconductors. The electronic properties of naphthalene derivatives are highly dependent on the nature and position of their substituents. tandfonline.com The presence of both a hydroxyl and a cyano group on the naphthalene ring of this compound suggests that it could be a valuable precursor for creating new semiconducting materials.

Research on various naphthalene derivatives has demonstrated their potential in organic electronics. For example, some naphthalene derivatives exhibit favorable charge transport characteristics, which are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. tandfonline.com The modification of the naphthalene core through the introduction of different functional groups allows for the fine-tuning of the material's electronic properties, such as its conductivity and charge carrier mobility. tandfonline.com

While direct studies on the semiconductor properties of this compound are not widely available, the established utility of substituted naphthalenes in this field provides a strong rationale for its investigation as a precursor. Its functional groups offer handles for further chemical modification, enabling the synthesis of larger, more complex molecules with tailored electronic characteristics suitable for optoelectronic applications.

Photoactive and Photoreactive Organic Systems

The combination of the naphthalene ring system with hydroxyl and cyano groups imparts photoactive potential to this compound. Naphthols and their derivatives are known to participate in various photochemical reactions, including photoadditions. acs.org The cyano group, being a strong electron-withdrawing group, can significantly influence the excited-state properties of the molecule.

Studies on cyanonaphthols have revealed their enhanced photoacidities, a phenomenon where the acidity of the hydroxyl proton increases dramatically upon photoexcitation. acs.org This property is the basis for their use as photoacids in studying proton transfer processes and has implications for developing light-controlled chemical reactions and sensors.

Moreover, the photo-induced intramolecular charge transfer (ICT) character, suggested by the push-pull nature of the substituents, can lead to large Stokes shifts in fluorescence, a desirable property for fluorescent probes and imaging agents. The investigation of the excited-state dynamics of this compound and its derivatives could uncover novel photoresponsive behaviors, making them valuable components in the design of smart materials that respond to light stimuli. The general reactivity of naphthols also opens avenues for their incorporation into larger photoreactive systems, such as polymers or supramolecular assemblies, to create materials with light-harvesting or photopatterning capabilities.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Given the absence of dedicated studies on 1-hydroxy-3-methyl-2-naphthonitrile, its key academic contributions are currently potential rather than realized. The true value of this compound will likely lie in its utility as a versatile building block for more complex molecular structures. The presence of three distinct and reactive functional groups—hydroxyl, methyl, and nitrile—on a rigid naphthalene (B1677914) scaffold suggests that it could be a valuable precursor in the synthesis of novel organic materials, pharmaceuticals, and functional dyes.

The academic community has shown significant interest in functionalized naphthonitriles for their applications in materials science and medicinal chemistry. Therefore, the primary academic contribution of this compound would be to expand the library of available synthons, enabling the exploration of new chemical space.

Unexplored Reactivity and Synthetic Avenues

The reactivity of this compound is ripe for exploration. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitrile group on the naphthalene ring system is expected to lead to a rich and varied chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Compounds |

| Hydroxyl (-OH) | Etherification, Esterification, O-alkylation | Ethers, Esters |

| Nitrile (-CN) | Hydrolysis, Reduction, Cyclization | Carboxylic acids, Amines, Heterocycles |

| Naphthalene Core | Electrophilic Aromatic Substitution | Halogenated, Nitrated, Sulfonated derivatives |

| Methyl (-CH3) | Oxidation, Halogenation | Carboxylic acid, Halomethyl derivatives |

One of the most promising, yet unexplored, synthetic avenues is the intramolecular cyclization of derivatives of this compound to form novel heterocyclic compounds. For instance, derivatization of the hydroxyl group followed by a reaction involving the nitrile could lead to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.

Advanced Theoretical Modeling Prospects

The application of advanced theoretical and simulation methods could provide significant insights into the properties and reactivity of this compound before extensive and costly experimental work is undertaken.

Table 2: Potential Theoretical Modeling Applications

| Modeling Technique | Information Gained |

| Density Functional Theory (DFT) | Electronic structure, Reactivity indices, Spectroscopic properties |

| Molecular Dynamics (MD) | Conformational analysis, Intermolecular interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, Reaction mechanisms in biological systems |

Computational studies can predict the molecule's electronic properties, such as its HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications. Furthermore, theoretical modeling can be used to simulate its interaction with biological targets, guiding the design of new therapeutic agents. researchgate.net

Emerging Research Fronts in Naphthonitrile Chemistry

The field of functionalized nanomaterials is a rapidly emerging area where derivatives of this compound could find significant applications. nih.govresearchgate.netnih.gov The ability to tune the electronic and photophysical properties of the naphthalene core through functional group manipulation makes these compounds attractive for the development of novel sensors, imaging agents, and drug delivery systems. nih.govnih.gov

One of the most exciting future directions is the incorporation of this and similar naphthonitrile derivatives into metal-organic frameworks (MOFs) and other porous materials. The nitrile and hydroxyl functionalities are excellent candidates for coordination to metal centers, potentially leading to materials with novel catalytic and gas storage properties. The unique combination of functional groups on this compound makes it a tantalizing target for future research with the potential to contribute to a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.